molecular formula C21H18FN5O2 B2909277 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 852450-76-1

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2909277
CAS No.: 852450-76-1
M. Wt: 391.406
InChI Key: APEXETWJCYIDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the N1 position and an acetamide side chain linked to a phenethyl group. The 4-fluorophenyl moiety may enhance binding affinity through electron-withdrawing effects, while the phenethyl group could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-16-6-8-17(9-7-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEXETWJCYIDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core

N-Aryl Substituents
  • Target Compound : 4-Fluorophenyl at N1.
  • Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide () Difference: The acetamide group is linked to a 2-methoxyphenyl instead of phenethyl. The smaller phenyl group may reduce lipophilicity compared to the phenethyl chain, affecting bioavailability .
Halogen Substitutions on the Aryl Ring
  • Analog 2: 2-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide () Difference: 3-Chlorophenyl at N1 and N-methylacetamide. Impact: Chlorine’s stronger electron-withdrawing effect (compared to fluorine) may enhance aromatic ring polarization, influencing target binding.
Hydroxyl and Bulky Substituents
  • Analog 3: 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Difference: Hydroxyl group at the 2-position of the 4-fluorophenyl ring and a tert-butyl group at C4. Impact: The hydroxyl group enables hydrogen bonding but may reduce blood-brain barrier penetration.

Modifications to the Acetamide Side Chain

Phenethyl vs. Aryl Groups
  • Target Compound : Phenethyl-linked acetamide.
  • Analog 4: N-(Thiazol-2-yl)benzenesulfonamide Derivatives () Difference: Sulfonamide replaces acetamide, with a thiazole ring.

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and moderate electronegativity (compared to chlorine) may optimize π-π stacking in hydrophobic pockets without excessive polarization.
  • Phenethyl Chain : The extended alkyl chain in the target compound likely increases lipophilicity, favoring passive diffusion across cellular membranes but risking higher metabolic clearance .

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